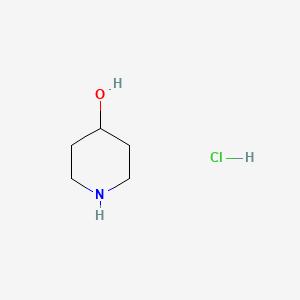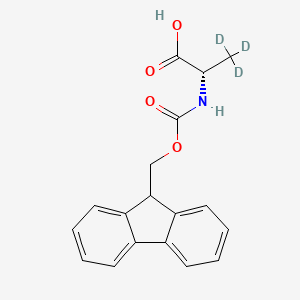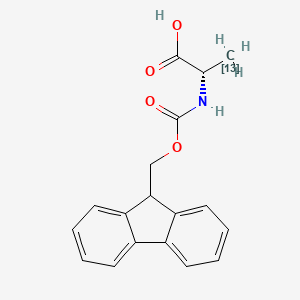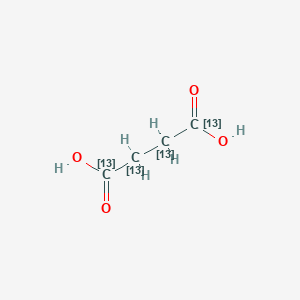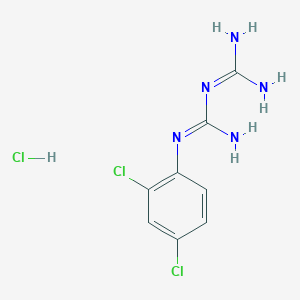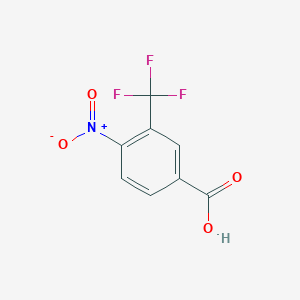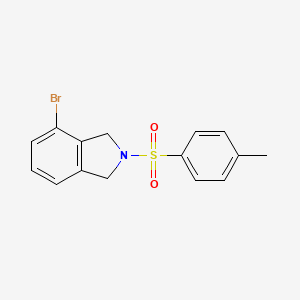
4-Bromo-2-tosylisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-tosylisoindoline is a chemical compound with the molecular formula C15H14O2N1Br1S1. It is a derivative of isoindoline, a heterocyclic compound that is significant in various synthetic and natural products. The presence of the bromine and tosyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tosylisoindoline typically involves the bromination of isoindoline followed by tosylation. One common method includes the reaction of isoindoline with bromine in the presence of a suitable solvent to introduce the bromine atom. This is followed by the reaction with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and tosylation reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-tosylisoindoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the tosyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of palladium catalysts.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isoindolines can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: De-tosylated isoindolines.
Aplicaciones Científicas De Investigación
4-Bromo-2-tosylisoindoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-tosylisoindoline involves its interaction with various molecular targets. The bromine and tosyl groups facilitate its binding to specific enzymes and receptors, modulating their activity. The compound can inhibit or activate certain pathways, depending on the context of its use .
Comparación Con Compuestos Similares
- 4-Bromo-2-methylaniline
- 4-Bromo-2-fluoroaniline
- 4-Bromo-2-methylanisole
- 4-Bromo-2-thiophenecarboxaldehyde
Comparison: 4-Bromo-2-tosylisoindoline is unique due to the presence of both bromine and tosyl groups, which confer distinct reactivity and biological activity. Compared to other brominated isoindolines, the tosyl group enhances its solubility and interaction with biological targets, making it more versatile in research and industrial applications .
Propiedades
IUPAC Name |
4-bromo-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-5-7-13(8-6-11)20(18,19)17-9-12-3-2-4-15(16)14(12)10-17/h2-8H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMXWSAEFIMVKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)
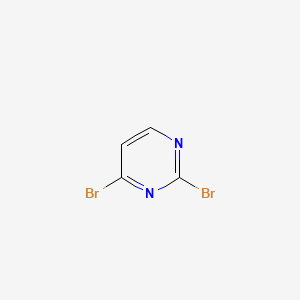
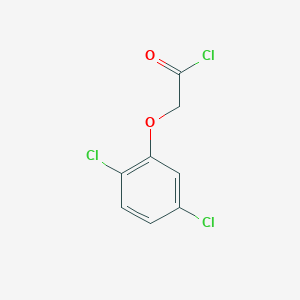
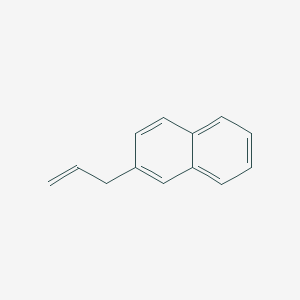
![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
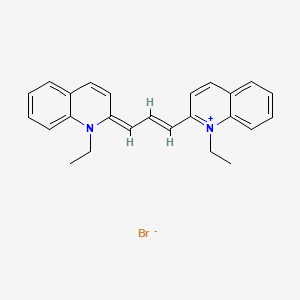
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)
